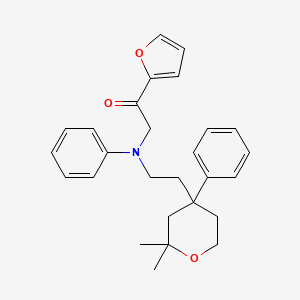
Antimalarial agent 34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimalarial agent 34 is a novel compound designed to combat malaria, a disease caused by Plasmodium parasites. Malaria remains a significant global health challenge, particularly in developing countries. The compound has shown promising results in preclinical studies, demonstrating high efficacy against Plasmodium falciparum, the most deadly malaria parasite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 34 involves multiple steps, starting with the preparation of key intermediates. One common route includes the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions to form dihydropyrimidines . The reaction conditions typically involve heating the mixture at 80°C for several hours.
Industrial Production Methods
For industrial production, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Antimalarial agent 34 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further tested for antimalarial activity .
Scientific Research Applications
Antimalarial agent 34 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites at different life stages.
Medicine: Potential therapeutic agent for treating malaria, especially in drug-resistant cases.
Industry: Used in the development of new antimalarial drugs and formulations.
Mechanism of Action
The mechanism of action of Antimalarial agent 34 involves disrupting the parasite’s ability to synthesize essential proteins. The compound binds to the enzyme dihydrofolate reductase, inhibiting its activity and preventing the synthesis of tetrahydrofolate, a critical cofactor in DNA synthesis . This leads to the death of the parasite and the resolution of the infection.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A widely used antimalarial drug that targets the parasite’s heme detoxification pathway.
Artemisinin: A potent antimalarial that generates free radicals to damage parasite proteins.
Mefloquine: Another antimalarial that disrupts the parasite’s ability to metabolize hemoglobin.
Uniqueness
Antimalarial agent 34 is unique due to its high potency and low propensity for resistance development. Unlike chloroquine and mefloquine, which have seen widespread resistance, this compound remains effective against resistant strains of Plasmodium falciparum .
Properties
Molecular Formula |
C22H25ClN6O4S |
|---|---|
Molecular Weight |
505.0 g/mol |
IUPAC Name |
N-[2-[[5-chloro-2-(3-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H25ClN6O4S/c1-32-20-13-15(7-8-19(20)29-9-11-33-12-10-29)25-22-24-14-16(23)21(27-22)26-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27) |
InChI Key |
ZZGIFZFFFHTUCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3NS(=O)(=O)C)Cl)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)

![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)


![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)




![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)
